S-tert-Butyl chlorothioformate
Overview
Description
S-tert-Butyl chlorothioformate is a synthetic compound with the molecular formula C₅H₉ClOS and a molecular weight of 152.64 g/mol . It is not found naturally and serves as a valuable reagent for introducing a thioester moiety (R-C(=O)-S-R’) into biomolecules. The structure consists of a carbonyl group (C=O) connected to a sulfur atom (S), with a tert-butyl group ((CH₃)₃C-) attached to the sulfur and a chlorine atom (Cl) bonded to the carbonyl carbon.
Preparation Methods
There are various reported methods for synthesizing S-tert-Butyl chlorothioformate. A common approach involves reacting tert-butanol with thiophosgene (Cl₂C=S) in the presence of a base. The reaction can be represented as follows:
(CH3)3COH+Cl2C=S+Base→(CH3)3C−S−C(=O)Cl+HX
This method provides a controlled reactivity, allowing for selective modification of biomolecules.
Chemical Reactions Analysis
S-tert-Butyl chlorothioformate undergoes various types of reactions, including:
- Acylation: It reacts with nucleophiles like amines, alcohols, and phenols to form substituted amides, esters, and thioesters, respectively. For example:
R−NH2+(CH3)3C−S−C(=O)Cl→R−NHC(=O)−S−(CH3)3C+HCl
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form tert-butyl thiol (tBuSH) and hydrochloric acid (HCl):(CH3)3C−S−C(=O)Cl+H2O→(CH3)3CSH+HCl+CO2
Scientific Research Applications
S-tert-Butyl chlorothioformate serves as a versatile precursor for the synthesis of various thioesters and thiosulfinates. These functional groups play crucial roles in organic chemistry, particularly in medicinal chemistry and materials science. It is used to modify biomolecules with thioester moieties, which are essential in various biological processes.
Mechanism of Action
S-tert-Butyl chlorothioformate does not have a direct mechanism of action in biological systems. Its primary application lies in its reaction with biomolecules containing nucleophilic groups (such as amines, alcohols, or thiols). This reaction leads to the formation of a new thioester bond between the biomolecule and the tert-butyl group, effectively introducing the thioester moiety.
Comparison with Similar Compounds
S-tert-Butyl chlorothioformate is unique due to its steric hindrance provided by the tert-butyl group, making the sulfur atom less reactive towards nucleophiles compared to unhindered thioesters. This controlled reactivity allows for selective modification of biomolecules. Similar compounds include:
These compounds share similar functional groups but differ in their reactivity and applications.
Properties
IUPAC Name |
S-tert-butyl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVLGABUISIOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499494 | |
Record name | S-tert-Butyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-95-7 | |
Record name | tert-Butyl chlorothioformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13889-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-tert-Butyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-tert-Butyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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